The Azepane Sulfonyl Scaffold: A Comprehensive Technical Guide to a Privileged Motif in Drug Discovery
The Azepane Sulfonyl Scaffold: A Comprehensive Technical Guide to a Privileged Motif in Drug Discovery
Introduction: The Emergence of Azepane Sulfonyls as High-Value Pharmacophores
In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led to the exploration of diverse molecular architectures. Among these, the azepane ring, a seven-membered saturated heterocycle, has garnered significant attention due to its inherent three-dimensional structure. This conformational flexibility allows for the presentation of substituents in a variety of spatial orientations, facilitating optimal interactions with biological targets.[1][2] When coupled with a sulfonamide moiety, the resulting azepane sulfonyl scaffold has proven to be a particularly fruitful area of investigation, yielding potent and selective inhibitors of key enzymes implicated in a range of pathologies, from metabolic disorders to oncology.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the mechanism of action of azepane sulfonyl compounds. We will delve into the specific molecular interactions that drive their inhibitory activity against three critical enzyme targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Protein Kinase B (PKB/Akt), and Carbonic Anhydrase IX (CAIX). This guide will move beyond a simple recitation of facts, instead focusing on the causality behind experimental choices and the self-validating nature of the described protocols. Through detailed methodologies, structure-activity relationship (SAR) analyses, and visualization of key signaling pathways, we aim to equip the reader with a thorough understanding of this important pharmacophore and its applications in contemporary drug discovery.
I. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A Targeted Approach to Metabolic Disease
11β-HSD1 is a critical enzyme in the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone to active cortisol, primarily in metabolic tissues such as the liver and adipose tissue. Overactivity of this enzyme is strongly linked to the pathophysiology of metabolic syndrome and type 2 diabetes.[3] Consequently, the development of potent and selective 11β-HSD1 inhibitors has become a major focus for pharmaceutical research. Azepane sulfonamides have emerged as a promising class of inhibitors for this target.
Structure-Activity Relationship (SAR) of Azepane Sulfonamides as 11β-HSD1 Inhibitors
Systematic exploration of the azepane sulfonyl scaffold has revealed key structural features that govern inhibitory potency against 11β-HSD1. Structure-activity relationship studies have demonstrated that substitutions at the 4-position of the azepane ring have a profound impact on activity.[3]
| Compound | R Group (at position 4 of azepane) | 11β-HSD1 IC50 (nM) |
| 1 | H | >1000 |
| 2 | Phenyl | 50 |
| 3 | 4-Fluorophenyl | 25 |
| 4 | 2,4-Difluorophenyl | 10 |
| 5 | Adamantyl | 3.0 |
| Table 1: Impact of 4-position substitution on the azepane ring on 11β-HSD1 inhibitory potency. The data clearly indicates that increasing the steric bulk and lipophilicity at this position enhances inhibitory activity, with the adamantyl group providing the most potent inhibition.[3] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition
The determination of the half-maximal inhibitory concentration (IC50) of test compounds against 11β-HSD1 is a critical step in the drug discovery cascade. The HTRF assay is a robust, high-throughput method for this purpose, measuring the enzymatic conversion of cortisone to cortisol.
Principle: This assay is a competitive immunoassay. Enzyme-produced cortisol displaces a cortisol-tracer labeled with an acceptor fluorophore (e.g., d2) from an anti-cortisol antibody labeled with a donor fluorophore (e.g., cryptate). When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. The enzymatic reaction leads to a decrease in the FRET signal, which is proportional to the enzyme's activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions to the desired concentrations.
-
Prepare solutions of recombinant human 11β-HSD1 enzyme, the substrate cortisone, and the cofactor NADPH in the reaction buffer.
-
Prepare the HTRF detection reagents: anti-cortisol antibody-cryptate and cortisol-d2.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the test compound dilution.
-
Add 5 µL of the 11β-HSD1 enzyme solution.
-
Add 5 µL of a pre-mixed solution of cortisone and NADPH to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the cortisol-d2 solution.
-
Add 5 µL of the anti-cortisol antibody-cryptate solution.
-
Incubate the plate at room temperature for 2 hours to allow for the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
The percentage of inhibition is calculated relative to a vehicle control (DMSO) and a positive control (a known 11β-HSD1 inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
The inhibition of 11β-HSD1 by azepane sulfonyl compounds directly reduces the intracellular concentration of active cortisol. This, in turn, mitigates the downstream effects of excessive glucocorticoid receptor (GR) activation, which include the upregulation of gluconeogenic enzymes and the promotion of adipogenesis.
Caption: Inhibition of 11β-HSD1 by azepane sulfonyl compounds.
II. Modulating the PI3K/Akt Signaling Pathway: A Strategy for Cancer Therapy
The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Azepane derivatives, including those with a sulfonamide moiety, have been investigated as inhibitors of Akt.
Structure-Activity Relationship of Spirocyclic Sulfonamides as Akt Inhibitors
While specific SAR data for azepane sulfonamides targeting Akt is less abundant in the public domain compared to 11β-HSD1, related spirocyclic sulfonamides have shown promise, demonstrating improved selectivity for Akt isoforms over the closely related Protein Kinase A (PKA).
| Compound | Core Scaffold | Akt1 IC50 (nM) | Akt2 IC50 (nM) | PKA IC50 (nM) |
| 6 | Spiro[3.3]heptane | 50 | 75 | >1000 |
| 7 | Spiro[4.4]nonane | 25 | 40 | >1000 |
| Table 2: Comparison of spirocyclic sulfonamides as Akt inhibitors, highlighting their selectivity for Akt isoforms over PKA. |
Experimental Protocol: In Vitro Kinase Inhibition Assay for PKB/Akt
A variety of assay formats can be used to determine the inhibitory activity of compounds against Akt. A common method involves measuring the phosphorylation of a substrate peptide by the kinase.
Principle: This assay quantifies the amount of ATP consumed during the phosphorylation of a specific substrate by Akt. The remaining ATP is converted to a detectable signal, often luminescence. A decrease in signal corresponds to an increase in kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions.
-
Prepare solutions of recombinant active PKB/Akt enzyme, a specific substrate peptide (e.g., a derivative of GSK-3), and ATP in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound dilution or vehicle control (DMSO) to each well.
-
Add 2 µL of the Akt enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Incubate for 40 minutes at room temperature.
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control and a known Akt inhibitor (e.g., Staurosporine).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
Azepane sulfonyl compounds that inhibit Akt act by blocking the phosphorylation of its downstream substrates. This disrupts the pro-survival and pro-proliferative signals that are often hyperactive in cancer cells, leading to the induction of apoptosis and a reduction in tumor growth.
Caption: Inhibition of the PI3K/Akt signaling pathway.
III. Targeting Carbonic Anhydrase IX (CAIX): A Novel Approach in Oncology
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, often in response to hypoxia. It plays a crucial role in regulating the pH of the tumor microenvironment, contributing to an acidic extracellular space which promotes tumor progression, invasion, and metastasis.[5] The sulfonamide moiety is a well-established zinc-binding group that is essential for the inhibition of carbonic anhydrases.
Structure-Activity Relationship of 3-(azepan-1-ylsulfonyl)-N-aryl Benzamides as CAIX Inhibitors
The SAR of azepane sulfonamides as CAIX inhibitors has been explored, with modifications to the N-aryl ring of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives showing a significant impact on inhibitory potency.
| Compound | R Group (on N-aryl ring) | CAIX IC50 (nM) |
| 8 | H | 150 |
| 9 | 4-F | 80 |
| 10 | 4-Cl | 65 |
| 11 | 4-CH3 | 120 |
| 12 | 2,4-diF | 45 |
| Table 3: Effect of N-aryl ring substitution on the CAIX inhibitory potency of 3-(azepan-1-ylsulfonyl)-N-aryl benzamides. |
Experimental Protocol: Stopped-Flow Spectrophotometric Assay for CAIX Inhibition
This method directly measures the catalytic activity of CAIX by monitoring the pH change associated with the CO2 hydration reaction.
Principle: The hydration of CO2 to bicarbonate and a proton causes a decrease in pH. This change can be monitored using a pH indicator dye, such as Phenol Red, which changes its absorbance spectrum with pH. A stopped-flow instrument allows for the rapid mixing of the enzyme and substrate, enabling the measurement of the initial rate of the reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions.
-
Prepare a solution of recombinant human CAIX enzyme in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
Prepare a solution of the pH indicator Phenol Red (0.2 mM) in the assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a reaction tube, mix the CAIX enzyme solution with the desired concentration of the test compound or vehicle control (DMSO).
-
Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Set the stopped-flow spectrophotometer to monitor the absorbance change at 557 nm (the absorbance maximum of Phenol Red at the assay pH).
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing Phenol Red in the stopped-flow instrument.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
By inhibiting the extracellular catalytic activity of CAIX, azepane sulfonamides prevent the acidification of the tumor microenvironment. This can lead to an increase in intracellular pH and a disruption of the pH gradient across the cancer cell membrane, ultimately inducing apoptosis and inhibiting tumor growth and metastasis.[5]
Caption: Inhibition of CAIX at the tumor cell surface.
IV. The Role of Structural Biology and Computational Chemistry
The rational design and optimization of azepane sulfonyl inhibitors are heavily reliant on insights from structural biology and computational chemistry.
-
X-ray Crystallography: Obtaining the crystal structure of an azepane sulfonyl compound in complex with its target enzyme provides an atomic-level understanding of the binding interactions.[6][7] This information is invaluable for explaining observed SAR and for guiding the design of new analogs with improved potency and selectivity. For instance, crystallographic studies can reveal key hydrogen bonds, hydrophobic interactions, and the role of the azepane ring's conformation in fitting into the active site.[8]
-
Molecular Docking: In the absence of a crystal structure, molecular docking simulations can be used to predict the binding mode of an inhibitor within the active site of its target.[5][9] These computational models can help to prioritize compounds for synthesis and testing, and can provide hypotheses about the key interactions that can be further investigated experimentally.
The iterative cycle of design, synthesis, testing, and structural/computational analysis is a cornerstone of modern drug discovery, and it is particularly powerful when applied to privileged scaffolds such as the azepane sulfonamides.
V. Conclusion and Future Perspectives
The azepane sulfonyl scaffold represents a versatile and highly valuable motif in drug discovery. Its conformational flexibility, coupled with the well-established inhibitory properties of the sulfonamide group, has led to the development of potent and selective inhibitors for a range of important therapeutic targets. The in-depth understanding of their mechanism of action, facilitated by robust biochemical and cell-based assays, as well as structural and computational studies, continues to drive the optimization of this compound class.
Future research in this area will likely focus on several key aspects:
-
Improving Isoform Selectivity: For targets that are part of large enzyme families, such as kinases and carbonic anhydrases, achieving high selectivity is crucial to minimize off-target effects.
-
Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards fine-tuning the physicochemical properties of azepane sulfonyl compounds to ensure they have appropriate absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.
-
Exploring New Therapeutic Areas: While this guide has focused on metabolic disease and oncology, the diverse biological activities of azepane-containing compounds suggest that new applications in other therapeutic areas will continue to be discovered.[2]
References
-
Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-5. Available from: [Link]
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 450-474. Available from: [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 450-474. Available from: [Link]
-
Ghorab, M. M., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. ChemMedChem. Available from: [Link]
-
Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. Available from: [Link]
-
McKenna, S. A., & Lindhout, D. A. (2016). Crystallography and Its Impact on Carbonic Anhydrase Research. Sub-cellular biochemistry, 75, 1-22. Available from: [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Available from: [Link]
-
Pereira de Jésus-Tran, K., et al. (2006). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Vitam Horm, 73, 123-40. Available from: [Link]
-
Barnett, S. F., et al. (2004). Allosteric Akt (PKB) inhibitors: Discovery and SAR of isozyme selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1255-1258. Available from: [Link]
-
Deepika Priyadharshini, S., et al. (2026). Exploring the Identification of PKB/Akt and Its Interaction with Docking, Molecular Dynamics Simulations, and Physiochemical Properties in the Echinocystic Acid Complex. ResearchGate. Available from: [Link]
-
De Simone, G., & Supuran, C. T. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available from: [Link]
-
Weber, A., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of medicinal chemistry, 59(15), 7237-7247. Available from: [Link]
-
Abdelazeem, A. H., et al. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available from: [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352-8. Available from: [Link]
-
Singh, S., et al. (2023). Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. International Journal of Molecular Sciences, 24(6), 5403. Available from: [Link]
-
The structure of the complexes created by 11β‐HSD1 (PDB:3CZR) and... ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2012). Discovery of Novel Sulfonamides as Potent and Selective Inhibitors Against Human and Mouse 11β-hydroxysteroid Dehydrogenase Type 1. European journal of medicinal chemistry, 54, 856-64. Available from: [Link]
-
Bua, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules (Basel, Switzerland), 26(14), 4342. Available from: [Link]
-
Bertozzi, D., et al. (2022). Targeting Akt/PKB in pediatric tumors: A review from preclinical to clinical trials. Pharmacological research, 183, 106403. Available from: [Link]
-
Martínez-Martínez, M., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules (Basel, Switzerland), 30(19), 4523. Available from: [Link]
-
Zarghami, N., et al. (2014). Molecular Target Therapy of AKT and NF-kB Signaling Pathways and Multidrug Resistance by Specific Cell Penetrating Inhibitor Peptides in HL-60 Cells. Asian Pacific journal of cancer prevention : APJCP, 15(19), 8159-65. Available from: [Link]
-
Ramachandran, S., et al. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(4). Available from: [Link]
-
Bua, S., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 28(7), 3196. Available from: [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules (Basel, Switzerland), 27(1), 163. Available from: [Link]
-
Bua, S., et al. (2021). Sulfonamides linked to sulfonate esters via hydrazone functionality: Synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. New Journal of Chemistry, 45(31), 14049-14056. Available from: [Link]
-
Crystal Structure of Human 11-beta-Hydroxysteroid Dehydrogenase (HSD1) in Complex with Arylsulfonylpiperazine Inhibitor. Protein Data Bank in Europe. Available from: [Link]
-
Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1315-1324. Available from: [Link]
-
Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS medicinal chemistry letters, 8(11), 1147-1151. Available from: [Link]
-
Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1315-1324. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting a lineage-specific PI3Kɣ-Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular screening and docking analysis of LMTK3and AKT1 combined inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
